
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is a chemical compound that features a benzothiazole ring substituted with a sulfonyl group and a chloropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with 3-chloropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanol moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group in the chloropropanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include sulfides.
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol involves its ability to react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity or altering their function. This reactivity makes it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzothiazole-2-sulfonyl chloride
- 1,3-Benzothiazole-2-sulfonyl fluoride
- 1,3-Benzothiazole-2-sulfonyl amine
Uniqueness
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is unique due to the presence of both a sulfonyl group and a chloropropanol moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
76151-61-6 |
|---|---|
Fórmula molecular |
C10H10ClNO3S2 |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-ylsulfonyl)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H10ClNO3S2/c11-5-7(13)6-17(14,15)10-12-8-3-1-2-4-9(8)16-10/h1-4,7,13H,5-6H2 |
Clave InChI |
DZZBAEVBMQKJBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


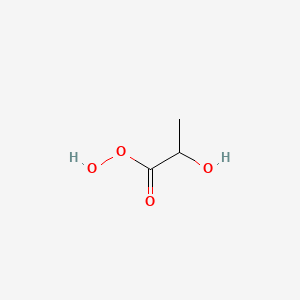
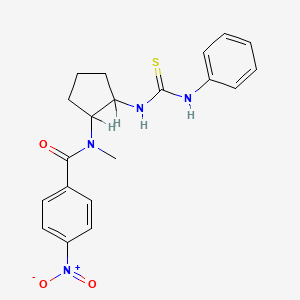
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
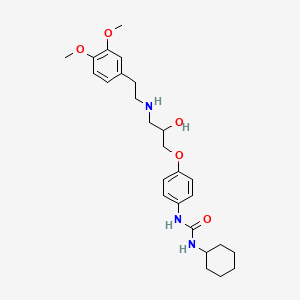
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
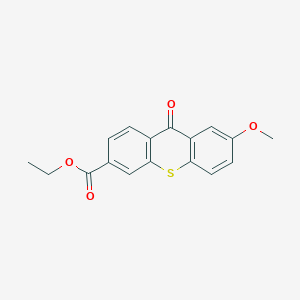
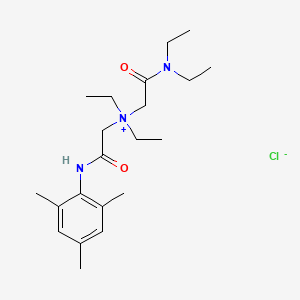
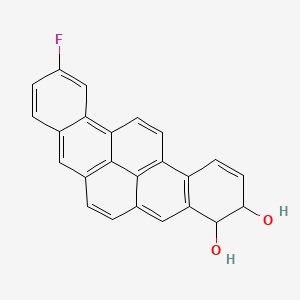
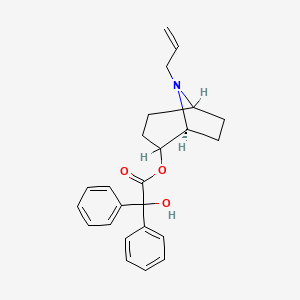
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)
